1-(5-Chloro-thiazol-2-yl)-piperazine
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Overview
Description
Piperazine,1-(5-chloro-2-thiazolyl)- is a chemical compound that features a piperazine ring substituted with a 5-chloro-2-thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine,1-(5-chloro-2-thiazolyl)- typically involves the reaction of piperazine with 5-chloro-2-thiazole. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of piperazine,1-(5-chloro-2-thiazolyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Piperazine,1-(5-chloro-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
Piperazine,1-(5-chloro-2-thiazolyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of piperazine,1-(5-chloro-2-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-(2-thiazolyl)piperazine and 1-(4-methylphenyl)piperazine share structural similarities.
Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole also exhibit similar chemical properties.
Uniqueness
Piperazine,1-(5-chloro-2-thiazolyl)- is unique due to the presence of both the piperazine and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
223514-52-1 |
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Molecular Formula |
C7H10ClN3S |
Molecular Weight |
203.69 g/mol |
IUPAC Name |
5-chloro-2-piperazin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClN3S/c8-6-5-10-7(12-6)11-3-1-9-2-4-11/h5,9H,1-4H2 |
InChI Key |
JRDCPSSRKBQDQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(S2)Cl |
Origin of Product |
United States |
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